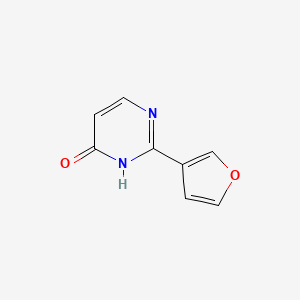

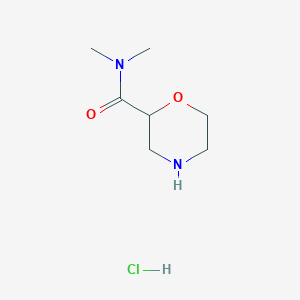

2-(furan-3-yl)-1H-pyrimidin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For example, a mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .Molecular Structure Analysis

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms .Chemical Reactions Analysis

The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary widely depending on their specific structures .科学的研究の応用

Antimicrobial Activity

Compounds related to “2-(furan-3-yl)-1H-pyrimidin-6-one”, such as 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, have been studied for their antimicrobial activity . These compounds demonstrate good antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL .

Hydroarylation Reactions

These compounds have been used in hydroarylation reactions . The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

Ionic liquids have been used as catalysts for the preparation of spiro[furan-2,3′-indoline]-3-carboxylate derivatives via a three-component reaction of anilines . This process involves the use of ultrasonic (US) irradiation, leading to the targeted products in high yields ranging from 80% to 98% .

Development of Synthetic Methods for Butenolides

The furan-2(5H)-one cores, generally named butenolides, have been known for their interesting chemical, biological, and medical properties . Spirocyclic butanolide derivatives have recently come into the focus of interest . Thus, the development of synthetic methods for butenolides is of great importance .

Study of Intermediate Cations

Based on the data obtained on the reactions of compounds with arenes, NMR and DFT studies of intermediate cations have been conducted . This provides a plausible reaction mechanism of the reaction of compounds with arenes leading to products of hydroarylation .

Hydration of Carbon–Carbon Double Bonds

Under certain reaction conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs . This is in addition to the hydrophenylation described above for other reaction systems .

将来の方向性

作用機序

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Furan derivatives have been known to affect various biochemical pathways, leading to a broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action of furan derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and other environmental conditions .

特性

IUPAC Name |

2-(furan-3-yl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-1-3-9-8(10-7)6-2-4-12-5-6/h1-5H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIGXXPCJXTGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-YL)pyrimidin-4-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

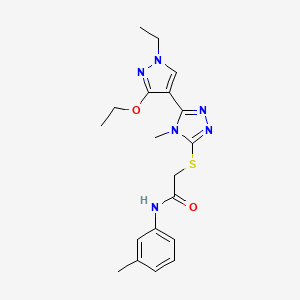

![3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2693289.png)

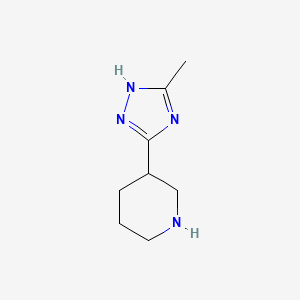

![N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2693293.png)

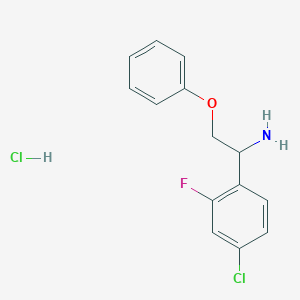

![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)

![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)

![4-(2-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2693308.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2693309.png)